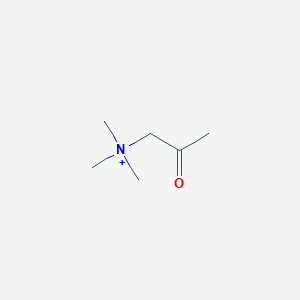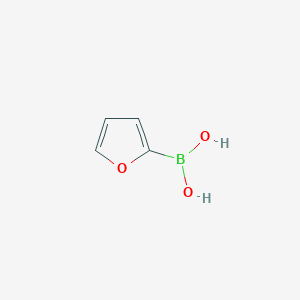
2-Furanboronic acid
Vue d'ensemble
Description
Furan compounds, including 2-Furanboronic acid, are significant in various fields due to their unique properties and potential applications in materials science and organic synthesis. Furan derivatives are known for their role in the development of biobased polymers, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of furan derivatives can be achieved through various methods, including enzymatic polymerization, palladium-catalyzed tandem reactions, and carboxylation processes. For instance, enzymatic polymerization has been used to create biobased polyesters using furan diols as building blocks (Jiang et al., 2014). Additionally, palladium-catalyzed tandem reactions offer a pathway to synthesize furans by reacting epoxynitriles with arylboronic acids in aqueous media (Yu et al., 2020).
Molecular Structure Analysis
The molecular structure of furan derivatives is crucial for their chemical behavior and properties. Studies on the synthesis and characterization of luminescent boronates based on furan ring-opening reactions provide insights into the molecular structures and potential applications of furan-based compounds (González et al., 2014).
Chemical Reactions and Properties
Furan compounds undergo various chemical reactions, including cycloisomerization and oxidation, which are essential for synthesizing specific derivatives and understanding their reactivity. For example, the CuI-catalyzed cycloisomerization of alkynyl ketones has been developed as a method for synthesizing furans, demonstrating the versatility of furan compounds in chemical synthesis (Kel'in & Gevorgyan, 2002).
Physical Properties Analysis
The physical properties of furan derivatives, such as thermal behavior and solvatochromic characteristics, are critical for their application in materials science. The synthesis and thermal properties of bio-based 2,5-furan dicarboxylate polyesters highlight the importance of understanding the physical properties of furan-based polymers (Papageorgiou et al., 2016).
Chemical Properties Analysis
The chemical properties of furan derivatives, such as reactivity towards different reagents and conditions, play a crucial role in their applications. The efficient synthesis of highly substituted furans showcases the chemical versatility of furan compounds and their potential in organic synthesis (Yao, Zhang, & Larock, 2004).
Applications De Recherche Scientifique
2-Furanboronic acid is a type of boronic acid that is increasingly utilized in diverse areas of research . Here are some of the applications:
-
Sensing Applications
- Application : Boronic acids, including 2-Furanboronic acid, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : This interaction leads to their utility in various sensing applications, contributing to advancements in this field .
-
Suzuki Reaction
- Application : 2-Furanboronic acid is used in the Suzuki reaction, a type of cross-coupling reaction, for the synthesis of β-furyl-α,β-unsaturated aldehydes .
- Methods : The Suzuki reaction involves the coupling of a boronic acid with an organohalide compound in the presence of a palladium catalyst and a base .
- Results : This reaction provides a generalized route for the synthesis of β-furyl-α,β-unsaturated aldehydes .
-
Organic Synthesis
- Application : 2-Furanboronic acid is used in organic synthesis as a reagent for the preparation of various organic compounds .
- Methods : The specific methods of application would depend on the particular organic synthesis process being carried out .
- Results : The use of 2-Furanboronic acid in organic synthesis can lead to the production of a wide range of organic compounds .
-
Preparation of β-furyl-α,β-unsaturated aldehydes
- Application : 2-Furanboronic acid is used in the preparation of β-furyl-α,β-unsaturated aldehydes .
- Methods : This involves the use of the Suzuki reaction, a type of cross-coupling reaction .
- Results : The use of 2-Furanboronic acid in this way provides a generalized route for the synthesis of β-furyl-α,β-unsaturated aldehydes .
-
Drug Discovery
- Application : Boronic acids, including 2-Furanboronic acid, are used in drug discovery and development. They can act as pharmacophores (parts of a molecular structure that is responsible for a particular biological or pharmacological interaction) in drugs .
- Methods : The specific methods of application would depend on the particular drug discovery process being carried out .
- Results : The use of 2-Furanboronic acid in drug discovery can lead to the development of new therapeutic agents .
-
Material Science
- Application : Boronic acids, including 2-Furanboronic acid, are used in material science for the synthesis of polymers and other materials .
- Methods : The specific methods of application would depend on the particular material synthesis process being carried out .
- Results : The use of 2-Furanboronic acid in material science can lead to the production of a wide range of materials .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
furan-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJSZBJLOWMDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CO1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370247 | |
| Record name | 2-Furanboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanboronic acid | |
CAS RN |
13331-23-2 | |
| Record name | 2-Furanboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



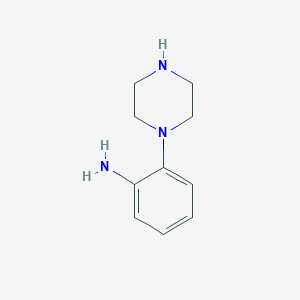
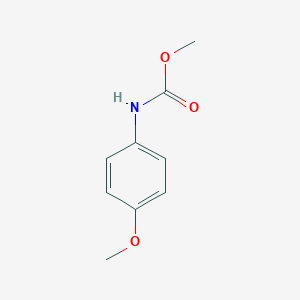
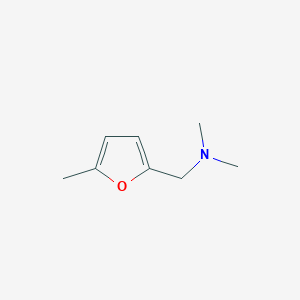
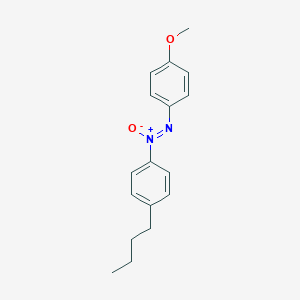
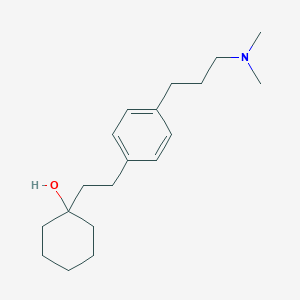
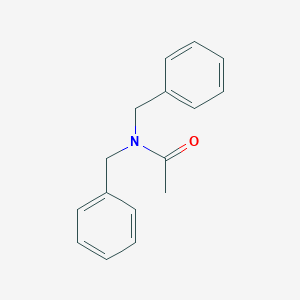
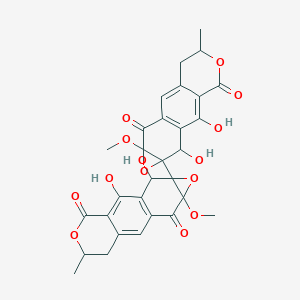
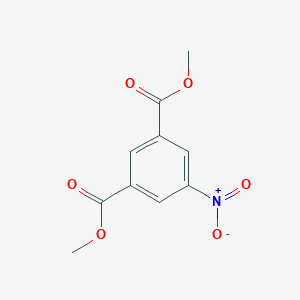

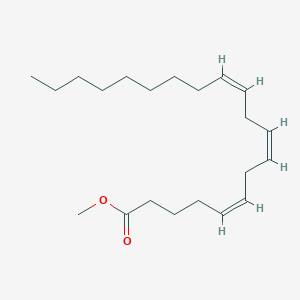
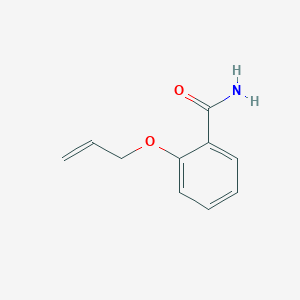
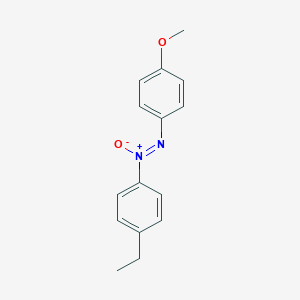
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
